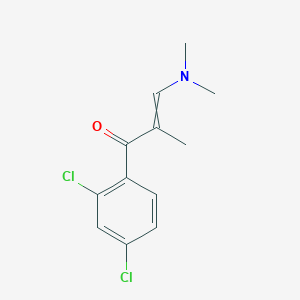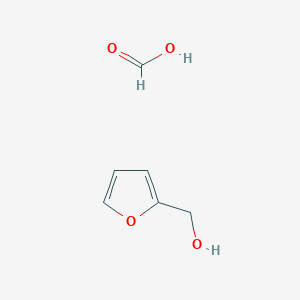
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of dichlorophenyl and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and acetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol
- Oxiconazole Related Compound B
Comparison: 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one is unique due to its specific structural features, such as the presence of both dichlorophenyl and dimethylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol contains an imidazole ring, which influences its chemical behavior and applications differently.
Propiedades
Fórmula molecular |
C12H13Cl2NO |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H13Cl2NO/c1-8(7-15(2)3)12(16)10-5-4-9(13)6-11(10)14/h4-7H,1-3H3 |
Clave InChI |
GGNDITUHWHJBPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CN(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14100322.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)



![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![3-(2-hydroxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14100361.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)

![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)

